Chloromonilinic acid B

Übersicht

Beschreibung

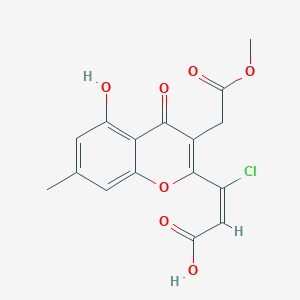

Chloromonilinic acid B is a chromone . It is one of the first compounds to be identified in the metabolite composition of Alternaria sonchi, a pathogen of field sowthistle .

Synthesis Analysis

The metabolite profiles of extracts from Alternaria sonchi have been significantly influenced by fermentation and extraction techniques . Solid-state fermentation of A. sonchi S-102 on millet was preferable for the production of various compounds .Molecular Structure Analysis

The molecular structure of Chloromonilinic acid B is C16H13ClO7 . Its InChI is InChI=1S/C16H13ClO7/c1- 7- 3- 10 (18) 14- 11 (4- 7) 24- 16 (9 (17) 6- 12 (19) 20) 8 (15 (14) 22) 5- 13 (21) 23- 2/h3- 4,6,18H,5H2,1- 2H3, (H,19,20) /b9- 6+ .Physical And Chemical Properties Analysis

Chloromonilinic acid B has a net charge of 0, an average mass of 352.720, and a mono-isotopic mass of 352.03498 .Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Chloromonilinic acid B has demonstrated antimicrobial properties with minimum inhibitory concentrations (MIC) ranging from 0.5–5 µg/disc . This suggests its potential use as an antimicrobial agent in the development of new antibiotics or disinfectants.

Insecticidal Activity

This compound has been found to have contact insecticidal activity against wheat aphid (Schizaphis graminum) at a concentration of 1 mg/mL . This indicates its potential application in agricultural pest control, providing an alternative to synthetic insecticides.

Carboxylesterase Inhibition

Chloromonilinic acid B displayed selective carboxylesterase inhibition activity at a concentration of 100 µg/mL . Carboxylesterases are enzymes involved in drug metabolism and detoxification. Inhibitors of these enzymes can be used to study enzyme function and potentially enhance the efficacy of certain drugs.

Phytotoxicity

Although Chloromonilinic acid B did not demonstrate high phytotoxicity, it caused lesions up to 2.5 mm in diameter/length at a concentration of 2 mg/mL when tested on leaf disks/segments of perennial sowthistle (Sonchus arvensis) and couch grass (Elytrigia repens) . This mild phytotoxic effect could be useful in bioherbicide research.

Cytotoxicity

The compound showed moderate to low cytotoxicity (IC50 > 25 µg/mL) for U937 and K562 tumor cell lines . This suggests a potential application in cancer research, possibly as a lead compound for the development of new anticancer drugs.

Bioherbicide Development

Chloromonilinic acid B is one of the metabolites produced by Alternaria sonchi, which is considered a potential agent for the biocontrol of perennial sowthistle . Its role in the production of bioherbicidal inoculum highlights its application in the development of environmentally friendly weed management strategies.

Secondary Metabolite Research

The presence of Chloromonilinic acid B in the metabolite profile of Alternaria sonchi emphasizes its importance in the study of secondary metabolites . These compounds are crucial for understanding the ecological interactions and chemical defense mechanisms of fungi.

Fermentation and Extraction Techniques

The production and yield of Chloromonilinic acid B are significantly influenced by fermentation and extraction techniques . This highlights its application in industrial microbiology and bioprocessing, where optimization of these techniques can lead to more efficient production of valuable compounds.

Safety and Hazards

Zukünftige Richtungen

While there is limited information available on future directions for research into Chloromonilinic acid B, the compound’s insecticidal activity suggests potential for further exploration in pest control applications . Additionally, the compound’s production through the fermentation of certain fungi may also present opportunities for research into bioherbicide production .

Wirkmechanismus

Target of Action

Chloromonilinic Acid B, a secondary metabolite isolated from cultures of the fungus Bipolaris sorokiniana , has been found to exhibit phytotoxic activity on wheat leaves . It also inhibits the growth of Bacillus subtilis , indicating that its primary targets may be plant and bacterial cells.

Mode of Action

Its phytotoxic and antimicrobial activities suggest that it interacts with its targets in a way that inhibits their growth or function

Biochemical Pathways

Given its phytotoxic and antimicrobial activities, it is likely that it interferes with essential biochemical pathways in plant and bacterial cells, leading to inhibited growth .

Result of Action

The primary result of Chloromonilinic Acid B’s action is the inhibition of growth in its target organisms. In wheat leaves, it exhibits phytotoxic activity , while in Bacillus subtilis, it demonstrates antimicrobial activity . These effects indicate that Chloromonilinic Acid B disrupts essential processes in these organisms, leading to inhibited growth.

Action Environment

The action of Chloromonilinic Acid B is likely influenced by environmental factors. For instance, the production of Chloromonilinic Acid B by the fungus Bipolaris sorokiniana is influenced by the fermentation and extraction techniques used . .

Eigenschaften

IUPAC Name |

(E)-3-chloro-3-[5-hydroxy-3-(2-methoxy-2-oxoethyl)-7-methyl-4-oxochromen-2-yl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO7/c1-7-3-10(18)14-11(4-7)24-16(9(17)6-12(19)20)8(15(14)22)5-13(21)23-2/h3-4,6,18H,5H2,1-2H3,(H,19,20)/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGIYRMZWBAKKC-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)OC(=C(C2=O)CC(=O)OC)C(=CC(=O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C2C(=C1)OC(=C(C2=O)CC(=O)OC)/C(=C\C(=O)O)/Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloromonilinic acid B | |

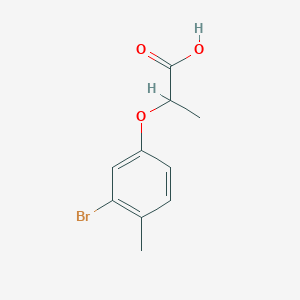

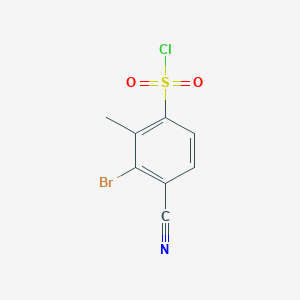

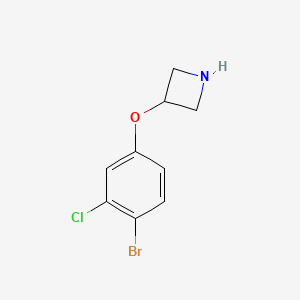

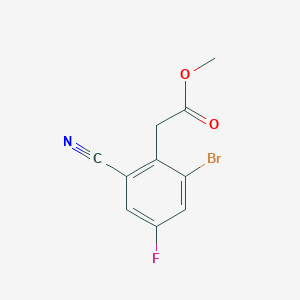

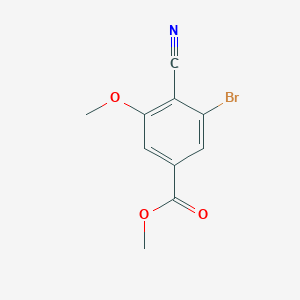

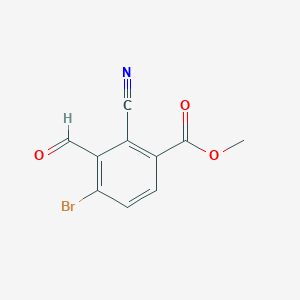

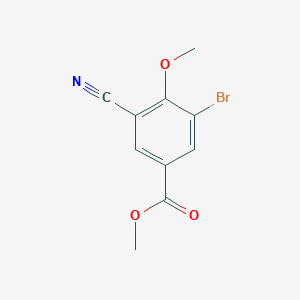

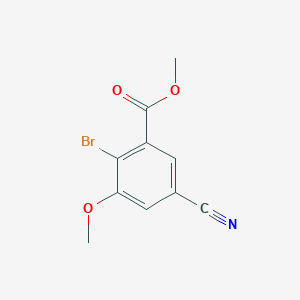

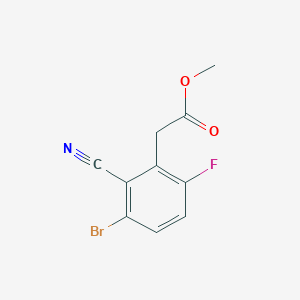

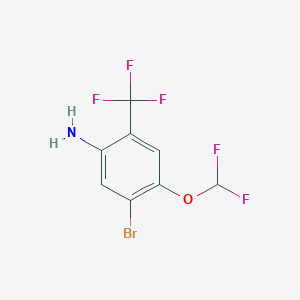

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

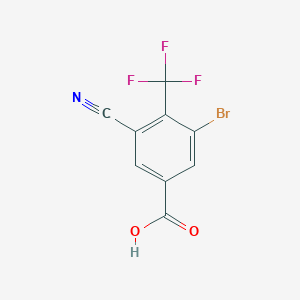

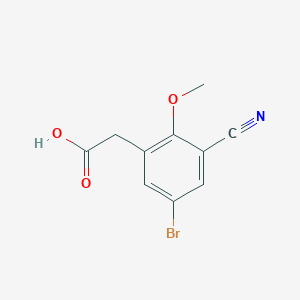

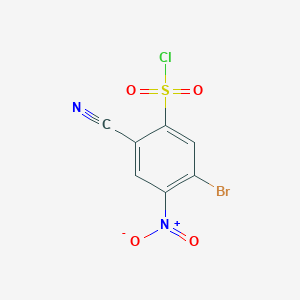

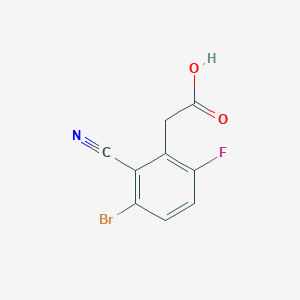

Feasible Synthetic Routes

Q & A

Q1: From which natural sources can Chloromonilinic acid B be isolated?

A1: Chloromonilinic acid B has been isolated from the following fungal species:

- Penicillium sp. OPR23-FS02, a marine-derived fungus. []

- Cochliobolus australiensis, a fungal pathogen found on buffelgrass. []

Q2: Are there other Chloromonilinic acid derivatives reported in the literature?

A: Yes, research has identified other Chloromonilinic acid derivatives, namely Chloromonilinic acids C and D. These compounds, along with Chloromonilinic acid B, were isolated from cultures of the fungus Cochliobolus australiensis. They are structurally similar tetrasubstituted 3-chromanonacrylic acids. []

Q3: What is the significance of different fermentation methods in producing Chloromonilinic acid B?

A: While the provided research doesn't offer specific details on Chloromonilinic acid B production using different fermentation methods, one study explored the metabolite profiles of Alternaria sonchi S-102 under various fermentation conditions. [] This suggests that optimizing fermentation parameters could influence the production yield and potentially the profile of Chloromonilinic acid B and related compounds.

Q4: What analytical techniques are typically employed for identifying and characterizing Chloromonilinic acid B?

A: The structural elucidation of Chloromonilinic acid B primarily relies on spectroscopic and spectrometric techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). These methods provide detailed information about the compound's structure, including the connectivity of atoms, functional groups, and molecular weight. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.